N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-3-25-15-8-4-13(5-9-15)17-12-26-19(20-17)21-18(22)14-6-10-16(11-7-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDZXLFVXXNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 402.5 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : This can be achieved through the cyclization of α-haloketones with thioureas under acidic or basic conditions.
- Introduction of the Ethoxyphenyl Group : This group is introduced via nucleophilic substitution reactions.
- Formation of the Benzamide Moiety : This final step often involves reacting the thiazole derivative with methylsulfonyl chloride and an amine under basic conditions.
Anticancer Properties
Research indicates that compounds containing thiazole rings often exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | |
| MCF-7 (breast cancer) | < 15 | |
| HeLa (cervical cancer) | < 12 |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl rings enhances cytotoxic activity, which is crucial for developing effective anticancer agents.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest potential applications in treating bacterial infections, particularly in strains resistant to conventional antibiotics.
The biological activity of this compound is believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Cellular Pathway Interference : It may disrupt signaling pathways essential for cell survival and proliferation, leading to apoptosis in cancer cells.
- Receptor Interaction : The thiazole ring and benzamide moiety can interact with various receptors, modulating their activity and affecting cellular responses .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on different cancer cell lines, revealing that modifications to the thiazole structure significantly influenced their potency .
- Antimicrobial Evaluation : Another investigation assessed various thiazole compounds for their antibacterial properties, demonstrating that certain structural features enhance their effectiveness against resistant strains.
- Enzyme Inhibition Studies : Research focusing on acetylcholinesterase inhibitors highlighted that thiazole-containing compounds could effectively inhibit enzyme activity, suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | α-haloketones, thioamides |
| 2 | Nucleophilic Substitution | Ethoxyphenol |
| 3 | Amide Formation | Methylsulfonyl chloride, amine |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has shown diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that compounds with similar thiazole structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazole have been screened against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Apergillus oryzae with promising results.
Anticancer Potential
Research indicates that thiazole-containing compounds may possess anticancer properties. Molecular docking studies have shown that these compounds can interact effectively with cancer cell receptors, potentially inhibiting tumor growth.
Case Study Example
A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-acetamide | Thiazole ring, methoxy group | Antimicrobial |
| 2-amino-benzothiazole | Amino group on benzothiazole | Antibacterial |
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonyl (-SO₂CH₃) and ethoxyphenyl groups are key sites for oxidation.
Reagents and Conditions
-
Potassium permanganate (KMnO₄) : Oxidizes sulfur in the methylsulfonyl group to sulfonic acid derivatives under acidic conditions.
-
Chromium trioxide (CrO₃) : Selectively oxidizes the thiazole ring’s sulfur atom, forming sulfoxides or sulfones depending on reaction time.
Major Products
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Sulfonyl oxidation | KMnO₄/H⁺ | 4-(sulfonato)benzamide | Forms water-soluble derivatives. |
| Thiazole oxidation | CrO₃ | Thiazole sulfone | Requires anhydrous conditions. |
Reduction Reactions
The benzamide carbonyl and methylsulfonyl groups are susceptible to reduction.
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH₄) : Reduces the amide carbonyl to a secondary amine.
-
Sodium borohydride (NaBH₄) : Partially reduces the thiazole ring under mild conditions .
Major Products
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Amide reduction | LiAlH₄ | N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzylamine | 78% |
| Thiazole reduction | NaBH₄ | Dihydrothiazole derivative | 45% |
Substitution Reactions
The methylsulfonyl group acts as a leaving group, enabling nucleophilic substitutions.
Reagents and Conditions
-
Sodium ethoxide (NaOEt) : Facilitates nucleophilic aromatic substitution at the sulfonyl group.
-
Ammonia (NH₃) : Replaces methylsulfonyl with amino groups under high pressure .
Major Products
| Reaction Site | Reagent | Product | Application |
|---|---|---|---|
| Methylsulfonyl | NaOEt | 4-ethoxybenzamide | Intermediate for polymer synthesis. |
| Methylsulfonyl | NH₃ | 4-aminobenzamide | Used in anticancer drug analogs . |
Cycloaddition and Cross-Coupling
The thiazole ring participates in cycloaddition and metal-catalyzed coupling.
Reagents and Conditions
-
Suzuki-Miyaura coupling : Palladium catalysts enable aryl-aryl bond formation at the thiazole’s C-5 position .
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the ethoxyphenyl group .
Major Products
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl-thiazole hybrid | 82% |
| Click reaction | Cu(I) | Triazole-functionalized derivative | 90% |
Acid/Base-Mediated Rearrangements
The compound undergoes structural rearrangements under acidic or basic conditions.
Reagents and Conditions
-
Hydrochloric acid (HCl) : Protonates the thiazole nitrogen, leading to ring-opening.
-
Sodium hydroxide (NaOH) : Hydrolyzes the benzamide to carboxylic acid.
Major Products
| Condition | Product | Notes |
|---|---|---|
| HCl (conc.) | 4-(methylsulfonyl)benzoic acid + thiazole fragments | Irreversible degradation. |
| NaOH (aq.) | 4-(methylsulfonyl)benzoate salt | Reversible at neutral pH. |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity Rank (1=low, 5=high) |
|---|---|---|
| Methylsulfonyl | Nucleophilic substitution | 5 |
| Thiazole sulfur | Oxidation | 4 |
| Benzamide carbonyl | Reduction | 3 |
| Ethoxyphenyl | Electrophilic substitution | 2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
a) Pyridinyl Substituents
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) and 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a)
- Key Differences : The position of the pyridine substituent (2- vs. 3-pyridinyl) influences electronic properties and binding interactions.
- Synthesis : Both synthesized via EDCI/HOBt-mediated coupling, yielding ~33% for 7a .
- Activity : Pyridinyl analogs are often explored for kinase inhibition or adjuvant potentiation .
b) Halogenated Aryl Groups
- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
c) Aminothiazole Scaffolds with Bulky Groups
Variations in the Sulfonyl Group
Physicochemical Properties
- Molecular Weight :
- Solubility :
- Methylsulfonyl groups improve aqueous solubility compared to ethylsulfonyl or diethylsulfamoyl groups .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide?
- Methodological Answer : The synthesis involves three critical steps:
Benzamide Core Formation : Coupling of 4-(methylsulfonyl)benzoic acid with a thiazole-2-amine derivative using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) .
Thiazole Ring Assembly : Cyclization of 4-ethoxyphenyl thiourea derivatives with α-haloketones (e.g., chloroacetone) in ethanol at reflux (70–80°C) to form the thiazole moiety .
Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH₃, thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₉H₁₉N₂O₃S₂: 411.0812) .
- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What primary biological activities have been reported?
- Methodological Answer :
- Anticancer Activity : IC₅₀ values of 2–10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cells via apoptosis induction (caspase-3/7 activation assays) .
- Anti-inflammatory Effects : Inhibition of COX-2 (60–70% at 10 μM) in LPS-stimulated macrophage models .
- Antimicrobial Screening : Moderate activity against S. aureus (MIC = 32 μg/mL) via disruption of bacterial membrane integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Maintain 70–80°C during thiazole cyclization to avoid side-product formation (e.g., dimerization) .
- Catalyst Screening : Use Pd(OAc)₂/Xantphos in Suzuki couplings for aryl-aryl bond formation (yield increases from 65% to 85%) .
- Solvent Effects : Replace ethanol with DMF in sulfonylation steps to enhance solubility of intermediates, reducing reaction time by 30% .
Table 1 : Yield optimization data for key steps.
| Step | Condition Change | Yield Improvement | Reference |
|---|---|---|---|
| Thiazole Cyclization | Ethanol → DMF | 65% → 78% | |
| Sulfonylation | TEA → DMAP | 70% → 88% |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer tests) .
- Compound Purity : Re-test batches with HPLC purity <95% to exclude impurities skewing results .
- Cell Line Specificity : Compare activity across multiple lines (e.g., MCF-7 vs. HepG2) to identify target selectivity .
Q. What structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Ethoxy Group : Replacement with methoxy reduces anticancer potency (IC₅₀ increases from 2 μM to 12 μM), suggesting ethoxy’s lipophilicity enhances membrane penetration .
- Methylsulfonyl Position : Para-substitution on benzamide improves COX-2 inhibition vs. meta (60% vs. 35% inhibition at 10 μM) due to better active-site fit .
- Thiazole Modifications : Adding electron-withdrawing groups (e.g., Cl at C5) increases antimicrobial activity by 2-fold .
Data Contradiction Analysis
Q. Why do some studies report weak enzyme inhibition despite structural similarity to potent inhibitors?
- Methodological Answer :
- Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with target enzymes (e.g., COX-2). Ethoxy groups may sterically hinder binding in certain conformations .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD). Low affinity (KD > 1 μM) explains weak inhibition in some assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
